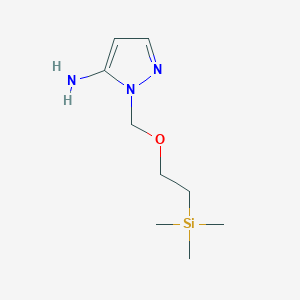
4-(5-bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine is a complex organic compound that features a brominated pyridine ring, a tetrahydropyran moiety, and a morpholine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine typically involves multiple steps:
Bromination: The starting material, 2-hydroxypyridine, undergoes bromination to introduce the bromine atom at the 5-position.
Protection: The hydroxyl group is protected using tetrahydropyran to form a tetrahydropyranyl ether.
Morpholine Introduction: The protected brominated pyridine is then reacted with morpholine under suitable conditions to introduce the morpholine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-(5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and morpholine moieties.
Hydrolysis: The tetrahydropyranyl ether can be hydrolyzed under acidic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized forms of the pyridine or morpholine rings.
Reduction: Reduced forms of the pyridine or morpholine rings.
Hydrolysis: Regeneration of the hydroxyl group from the tetrahydropyranyl ether.
科学研究应用
4-(5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or specialty chemicals.
作用机制
The mechanism of action of 4-(5-bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, or neurotransmission.
相似化合物的比较
Similar Compounds
5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Lacks the morpholine group but shares the brominated pyridine and tetrahydropyran moieties.
4-Bromotetrahydropyran: Contains a brominated tetrahydropyran ring but lacks the pyridine and morpholine groups.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde: Contains a tetrahydropyran ether but has a benzaldehyde group instead of pyridine and morpholine.
Uniqueness
4-(5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)morpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the morpholine group can enhance solubility and bioavailability.
属性
分子式 |
C14H19BrN2O3 |
|---|---|
分子量 |
343.22 g/mol |
IUPAC 名称 |
4-[5-bromo-2-(oxan-4-yloxy)pyridin-3-yl]morpholine |
InChI |
InChI=1S/C14H19BrN2O3/c15-11-9-13(17-3-7-19-8-4-17)14(16-10-11)20-12-1-5-18-6-2-12/h9-10,12H,1-8H2 |
InChI 键 |
WHPZKGURRGZGAQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1OC2=C(C=C(C=N2)Br)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
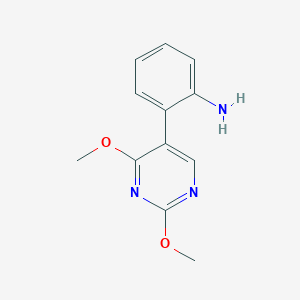
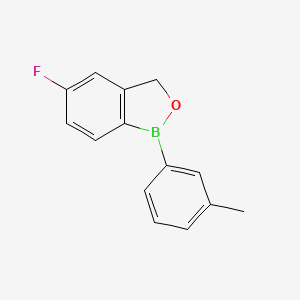
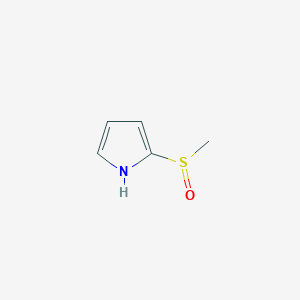
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
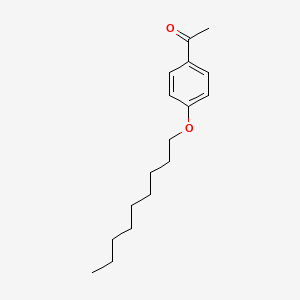
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)


